(1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate is a complex organic compound with a unique structure that includes multiple phenyl groups and a phosphate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate typically involves the reaction of phenyl phosphate derivatives with (1-Methyl-1-phenylethyl)phenyl and nonylphenyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process often includes steps such as purification and quality control to ensure the final product meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Methyl-1-phenylethyl)phenyl phosphate
- Nonylphenyl phenyl phosphate
- Phenyl phosphate derivatives
Uniqueness
(1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate is unique due to its complex structure, which includes multiple phenyl groups and a phosphate ester
Eigenschaften
CAS-Nummer |
63340-28-3 |
---|---|
Molekularformel |
C36H43O4P |
Molekulargewicht |
570.7 g/mol |
IUPAC-Name |
(4-nonylphenyl) phenyl [4-(2-phenylpropan-2-yl)phenyl] phosphate |
InChI |
InChI=1S/C36H43O4P/c1-4-5-6-7-8-9-12-17-30-22-26-34(27-23-30)39-41(37,38-33-20-15-11-16-21-33)40-35-28-24-32(25-29-35)36(2,3)31-18-13-10-14-19-31/h10-11,13-16,18-29H,4-9,12,17H2,1-3H3 |
InChI-Schlüssel |
ZVHRVMIVTOBKHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.